molecular formula C11H15BrN2 B15258059 3-Bromo-2-((cyclopropyl(methyl)amino)methyl)aniline

3-Bromo-2-((cyclopropyl(methyl)amino)methyl)aniline

Cat. No.: B15258059
M. Wt: 255.15 g/mol
InChI Key: ORNCIQYKEUWGQU-UHFFFAOYSA-N
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Description

3-Bromo-2-((cyclopropyl(methyl)amino)methyl)aniline is an organic compound that features a bromine atom, a cyclopropyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-((cyclopropyl(methyl)amino)methyl)aniline typically involves the reaction of 3-bromoaniline with cyclopropylmethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Common solvents used include ethanol or methanol, and catalysts such as palladium or copper salts may be employed to enhance the reaction efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-((cyclopropyl(methyl)amino)methyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium azide, organolithium compounds, palladium catalysts.

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas, metal catalysts.

Major Products

The major products formed from these reactions include substituted anilines, quinones, and reduced amines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-Bromo-2-((cyclopropyl(methyl)amino)methyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-((cyclopropyl(methyl)amino)methyl)aniline is unique due to the presence of both the bromine atom and the cyclopropyl(methyl)amino group. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C11H15BrN2

Molecular Weight

255.15 g/mol

IUPAC Name

3-bromo-2-[[cyclopropyl(methyl)amino]methyl]aniline

InChI

InChI=1S/C11H15BrN2/c1-14(8-5-6-8)7-9-10(12)3-2-4-11(9)13/h2-4,8H,5-7,13H2,1H3

InChI Key

ORNCIQYKEUWGQU-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=C(C=CC=C1Br)N)C2CC2

Origin of Product

United States

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